4-chloro-1H-1,2,3-benzotriazol-1-ol
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Overview
Description
4-chloro-1H-1,2,3-benzotriazol-1-ol is a chemical compound with the molecular formula C6H4ClN3O and a molecular weight of 169.57 g/mol . It is a derivative of benzotriazole, a bicyclic nitrogen heterocycle formed by the fusion of a benzene ring with a 1,2,3-triazole ring . This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-1H-1,2,3-benzotriazol-1-ol can be synthesized through the oxidation of benzotriazole. The specific preparation method involves the reaction of benzotriazole with hydrogen peroxide under acidic conditions to yield 1-hydroxybenzotriazole, which can then be chlorinated to produce this compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the use of robust reaction vessels and precise control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-1,2,3-benzotriazol-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzotriazole ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives with different functional groups .
Scientific Research Applications
4-chloro-1H-1,2,3-benzotriazol-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-1H-1,2,3-benzotriazol-1-ol involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. It can also interact with proteins and other biomolecules through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, widely used in organic synthesis and as a corrosion inhibitor.
1-hydroxybenzotriazole: A derivative used in peptide synthesis and as a coupling reagent.
1-(4-chlorobenzoyl)-1H-benzotriazole: Another chlorinated derivative with applications in organic synthesis.
Uniqueness
4-chloro-1H-1,2,3-benzotriazol-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other benzotriazole derivatives. Its chlorine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-1-hydroxybenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-2-1-3-5-6(4)8-9-10(5)11/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQBZZQPEHDPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=NN2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901685 |
Source
|
Record name | NoName_822 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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